molecular formula C10H18O2 B14650556 Ethyl 2,4-dimethylhex-2-enoate CAS No. 54211-42-6

Ethyl 2,4-dimethylhex-2-enoate

Cat. No.: B14650556
CAS No.: 54211-42-6
M. Wt: 170.25 g/mol
InChI Key: RERDVRSWGQYAKI-UHFFFAOYSA-N
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Description

Ethyl 2,4-dimethylhex-2-enoate is an organic compound with the molecular formula C10H18O2. It is an ester derived from the reaction of 2,4-dimethylhex-2-enoic acid and ethanol. This compound is characterized by its fruity odor and is often used in the flavor and fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,4-dimethylhex-2-enoate can be synthesized through the esterification of 2,4-dimethylhex-2-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous esterification process. This method utilizes a packed column reactor where the acid and ethanol are fed continuously, and the ester is collected as it forms. This process is efficient and allows for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dimethylhex-2-enoate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 2,4-dimethylhex-2-enoic acid and ethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: This reaction involves the exchange of the ethyl group with another alcohol in the presence of a catalyst.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed

    Hydrolysis: 2,4-dimethylhex-2-enoic acid and ethanol.

    Reduction: 2,4-dimethylhex-2-enol.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Ethyl 2,4-dimethylhex-2-enoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of flavors, fragrances, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of ethyl 2,4-dimethylhex-2-enoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways. The ester functional group can undergo hydrolysis, releasing the active acid form, which can further participate in metabolic processes.

Comparison with Similar Compounds

Ethyl 2,4-dimethylhex-2-enoate can be compared with other esters such as:

    Ethyl acetate: A simpler ester with a similar fruity odor but different chemical properties.

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group, leading to different reactivity and applications.

    Butyl 2,4-dimethylhex-2-enoate: Another similar compound with a butyl group, used in different industrial applications.

This compound is unique due to its specific structure, which imparts distinct chemical and physical properties, making it valuable in various fields.

Properties

CAS No.

54211-42-6

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

ethyl 2,4-dimethylhex-2-enoate

InChI

InChI=1S/C10H18O2/c1-5-8(3)7-9(4)10(11)12-6-2/h7-8H,5-6H2,1-4H3

InChI Key

RERDVRSWGQYAKI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C=C(C)C(=O)OCC

Origin of Product

United States

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